2-(chloromethyl)-1-(difluoromethyl)-1H-imidazole hydrochloride
Overview
Description
Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .
Synthesis Analysis
A novel synthesis strategy has been developed that uses common reaction conditions to transform a collection of simple building blocks into complex molecules bearing a terminal difluoromethyl group . This approach is the conscious design and synthesis of new difluorinated building blocks .Chemical Reactions Analysis
Difluoromethylation of heterocycles often occurs via a radical process . Selective difluoromethylation and monofluoromethylation reactions have also been reported .Scientific Research Applications
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives, including compounds like bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, have been studied for their antitumor properties. Some of these compounds have progressed to preclinical testing stages, indicating their potential in the development of new antitumor drugs. The structural diversity of imidazole derivatives enables the synthesis of compounds with varying biological activities, making them a focal point in the search for novel antitumor agents (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Antimicrobial and Pesticide Applications
The antimicrobial activities of imidazole and its derivatives are well-documented, highlighting their importance in the pharmaceutical industry for manufacturing anti-fungal drugs such as ketoconazole and clotrimazole. Additionally, imidazole derivatives are used as intermediaries in the synthesis of some pesticides and insecticides. This diverse range of applications underscores the compound's versatility and its critical role in developing new antimicrobial agents to combat microbial resistance (American Journal of IT and Applied Sciences Research, 2022).
Therapeutic Agents and Drug Design
Imidazole scaffolds are integral to various synthetic agents exhibiting a broad spectrum of biological activities. Recent patents and literature highlight 2-imidazoline-containing compounds with applications as active pharmaceutical ingredients, diagnostic imaging agents, and agrochemicals (insecticides and herbicides). The structural adaptability of imidazole derivatives makes them valuable for developing treatments for neurodegenerative, inflammatory, autoimmune, cancer, and infectious diseases (Sa̧czewski, Kornicka, & Balewski, 2016).
Corrosion Inhibition
Imidazoline and its derivatives are recognized for their effective corrosion inhibition properties, particularly in the petroleum industry. Their chemical structure, featuring a 5-membered heterocyclic ring and a long hydrocarbon chain, allows for strong adsorption on metal surfaces, forming a protective hydrophobic film. This application is a testament to the compound's utility beyond pharmaceuticals, highlighting its role in industrial maintenance and protection (Sriplai & Sombatmankhong, 2023).
Future Directions
Properties
IUPAC Name |
2-(chloromethyl)-1-(difluoromethyl)imidazole;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF2N2.ClH/c6-3-4-9-1-2-10(4)5(7)8;/h1-2,5H,3H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOFCWFCNXJOBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)CCl)C(F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049718-73-1 | |
Record name | 1H-Imidazole, 2-(chloromethyl)-1-(difluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1049718-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(chloromethyl)-1-(difluoromethyl)-1H-imidazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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